2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound It contains multiple functional groups, including oxadiazole, thieno[3,2-d]pyrimidinone, and sulfanyl groups
Mechanism of Action
Target of Action: The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers, making them interesting targets for cancer chemotherapy .
Mode of Action: The compound interacts with its targets, the CDKs, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways: The compound affects the cell cycle regulation pathway by inhibiting CDKs . This results in the arrest of the cell cycle, preventing the cell from dividing and proliferating . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease .
Pharmacokinetics: The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied
Result of Action: The molecular and cellular effects of the compound’s action include the arrest of the cell cycle and the prevention of cell division and proliferation . This can lead to the death of cancer cells, slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Thieno[3,2-d]pyrimidinone synthesis: This involves the reaction of ethyl acetoacetate with thiourea to form the thieno[3,2-d]pyrimidinone core.
Coupling reactions: The final step involves coupling the oxadiazole and thieno[3,2-d]pyrimidinone intermediates through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Material Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study various biological pathways and mechanisms due to its potential interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide)
- **3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its combination of functional groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-3-29-24(30)22-18(14-20(34-22)16-10-6-5-7-11-16)26-25(29)33-15-21-27-23(28-32-21)17-12-8-9-13-19(17)31-4-2/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMLKBJJXBDIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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